tert-Butyl 3-iodobenzoate
Overview
Description
Tert-Butyl 3-iodobenzoate is a chemical compound used as a building block for the synthesis of various biologically active compounds . It is an electron-rich aryl iodide . The compound has a molecular weight of 304.13 .
Synthesis Analysis
The synthesis of tert-Butyl 3-iodobenzoate involves the reaction of 3-iodobenzoic acid with Boc2O in dichloromethane under a nitrogen atmosphere . Another synthesis method involves the reaction of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts .Molecular Structure Analysis
The molecular structure of tert-Butyl 3-iodobenzoate is represented by the formula C11H13IO2 . The InChI code for the compound is 1S/C11H13IO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 .Chemical Reactions Analysis
Tert-Butyl 3-iodobenzoate is a strong free-radical source . It is used as a polymerization initiator, catalyst, vulcanizing agent, cross-linking agent, and chemical intermediate . The compound participates in various reactions, including the Heck reaction .Physical And Chemical Properties Analysis
Tert-Butyl 3-iodobenzoate is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Thermal Decomposition Characteristics : The study of the thermal decomposition characteristics of tert-butyl peroxybenzoate (TBPB) showed that ionic liquids can affect the thermal decomposition process of TBPB, which is important for safety in industrial applications (Jiang et al., 2019).
Organic Synthesis : Tert-butyl peroxybenzoate has been used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds, demonstrating its role in facilitating organic synthesis (Guo et al., 2014).
Fujiwara-Moritani Reactions : Tert-butyl perbenzoate serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, which are important for organic synthesis, particularly at room temperature (Liu & Hii, 2011).
Radioiodination of Proteins and Peptides : N-succinimidyl 3-iodobenzoate, derived from tert-butylhydroperoxide, is used in the radioiodination of proteins and peptides, highlighting its application in biochemistry and medical research (Vaidyanathan & Zalutsky, 2006).
Synthesis of Hypervalent Iodine Reagents : Tert-butyl hypochlorite is used in the synthesis of hypervalent iodine reagents for electrophilic trifluoromethylation, which is crucial in chemical synthesis (Matoušek et al., 2013).
Synthesis of mTOR Targeted PROTAC Molecule : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, a derivative of tert-butyl 3-iodobenzoate, is used as an intermediate in the synthesis of an mTOR targeted PROTAC molecule (Zhang et al., 2022).
Alkenyl Iodobenzoate Derivatives Synthesis : The synthesis of new alkenyl iodobenzoate derivatives via the Kharasch-Sosnovsky reaction using tert-butyl iodo benzoperoxoate demonstrates its role in the creation of complex organic compounds (Samadi et al., 2020).
Radioiodination of Monoclonal Antibodies : N-succinimidyl 4-guanidinomethyl-3-[131I]iodobenzoate, derived from tert-butyl 3-iodobenzoate, is developed for the radioiodination of monoclonal antibodies, enhancing the retention of the label in tumor cells (Vaidyanathan et al., 2001).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUWLKIILSZGIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593340 | |
Record name | tert-Butyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-iodobenzoate | |
CAS RN |
173406-17-2 | |
Record name | tert-Butyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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